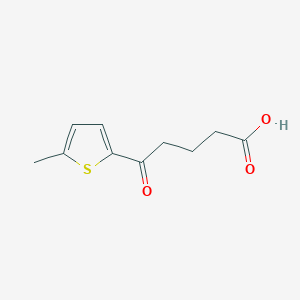

5-(5-Methyl-2-thienyl)-5-oxovaleric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(5-methylthiophen-2-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-7-5-6-9(14-7)8(11)3-2-4-10(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPNXWDPVMFQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Thiophene Containing Organic Acids and Ketones

Thiophene (B33073) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. nih.gov The five-membered, sulfur-containing aromatic ring is a common feature in numerous pharmaceuticals, where it often serves as a bioisostere for a phenyl ring, meaning it can replace a benzene (B151609) ring in a drug molecule without losing biological activity, while potentially improving properties like metabolic stability and binding affinity. nih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding. nih.gov Consequently, thiophene rings are found in a wide array of U.S. FDA-approved drugs, including the anti-inflammatory drug suprofen (B1682721) and the antimicrobial cefoxitin. nih.govwikipedia.org

Thiophene-containing carboxylic acids and ketones are particularly valuable subclasses. Thiophene carboxylic acids serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and conductive polymers. chemimpex.comontosight.ai The carboxylic acid group allows for a variety of chemical transformations, such as esterification and amidation, enabling the creation of diverse derivatives. chemimpex.com Similarly, thiophene ketones are important intermediates in organic synthesis. For instance, 2-acetylthiophene (B1664040) is a practical precursor for the synthesis of thiophene-2-carboxylic acid. wikipedia.org The combination of these structural motifs in 5-(5-Methyl-2-thienyl)-5-oxovaleric acid positions it as a compound with potential for further chemical exploration and derivatization.

Overview of Structural Features and Their Chemical Significance

The chemical identity and reactivity of 5-(5-Methyl-2-thienyl)-5-oxovaleric acid are dictated by its distinct structural components: the 5-methylthiophene group, the ketone function, and the valeric acid chain.

5-Methyl-2-thienyl Group : This component consists of a thiophene (B33073) ring substituted with a methyl group. The thiophene ring itself is an electron-rich aromatic system. The methyl group at the 5-position is an electron-donating group, which can influence the electronic properties and reactivity of the aromatic ring.

Ketone Functional Group : As an oxovaleric acid, the compound contains a ketone group (C=O). Specifically, it is a gamma-keto acid (or 4-oxoacid), as the ketone is located on the third carbon atom relative to the carboxylic acid group. wikipedia.org Keto acids are highly versatile in organic synthesis. mdpi.comresearchgate.net The ketone carbonyl group can participate in nucleophilic addition and reduction reactions, serving as a handle for further molecular modifications. mdpi.com

Valeric Acid Chain : The five-carbon carboxylic acid chain (pentanoic acid) provides the acidic character of the molecule. The terminal carboxylic acid group (-COOH) is a key site for forming salts, esters, and amides, which is a common strategy in drug discovery to modulate a compound's physicochemical properties such as solubility and cell permeability. chemimpex.com

These features collectively define the compound as a multifunctional platform molecule, suitable for a range of chemical transformations in the synthesis of more complex structures.

Table 1: Structural Features of this compound

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Thiophene Ring | A five-membered, sulfur-containing aromatic heterocycle. | An electron-rich system that acts as a versatile scaffold in medicinal chemistry, often as a bioisostere of a phenyl ring. nih.gov |

| Methyl Group | An alkyl substituent on the thiophene ring. | Acts as an electron-donating group, influencing the reactivity of the aromatic ring. |

| Ketone Group | A carbonyl group within the carbon chain, classifying the molecule as a keto acid. | A reactive site for nucleophilic addition and other transformations, making it a valuable functional group in organic synthesis. mdpi.com |

| Carboxylic Acid Group | A -COOH functional group at the end of the valeric acid chain. | Provides acidity and serves as a point for derivatization to form esters, amides, and salts, allowing for property modulation. chemimpex.com |

Computational Chemistry and Molecular Modeling Studies of 5 5 Methyl 2 Thienyl 5 Oxovaleric Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on the principles of quantum mechanics. These methods provide deep insights into the electron distribution and energy states, which govern the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 5-(5-Methyl-2-thienyl)-5-oxovaleric acid, DFT calculations would be employed to find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find a geometry where the forces on all atoms are negligible. This optimized structure represents a minimum on the potential energy surface. By exploring various starting geometries, particularly by rotating the flexible bonds in the valeric acid chain and the bond connecting it to the thienyl ring, a comprehensive energy landscape can be mapped. This landscape reveals the global minimum (the most stable conformer) as well as other local minima (less stable conformers) and the energy barriers for converting between them. Such studies are often performed using various functionals and basis sets, such as B3LYP/6-311G(d,p), to ensure the accuracy of the results. nih.gov

Table 1: Key Geometric Parameters for Optimization in this compound

| Parameter Type | Description | Significance |

| Bond Lengths | Distances between bonded atoms (e.g., C=O, C-S, O-H). | Determines molecular size and bond strength. |

| Bond Angles | Angles between three connected atoms (e.g., O=C-C). | Defines the molecule's local shape. |

| Dihedral Angles | Rotational angles around bonds (e.g., C-C bonds in the valeric acid chain). | Determines the overall 3D conformation and steric hindrance. |

| Total Energy | The calculated electronic energy of a given geometry. | Identifies the relative stability of different conformers. |

Once the geometry is optimized, DFT is used to analyze the molecule's electronic properties. This includes examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. For this compound, the HOMO is likely to be localized on the electron-rich 5-methyl-2-thienyl ring, while the LUMO may be centered on the carbonyl and carboxylic acid groups.

A Molecular Electrostatic Potential (MEP) map can also be generated. This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. The MEP is invaluable for predicting sites of electrophilic and nucleophilic attack. In this molecule, negative potential would be expected around the oxygen atoms of the carbonyl and carboxyl groups, while positive potential would be found near the acidic hydrogen of the carboxyl group.

Conformational Analysis and Molecular Mechanics Simulations

The valeric acid chain in this compound has several rotatable single bonds, allowing the molecule to adopt numerous conformations. Conformational analysis aims to identify the most stable and populated shapes the molecule can assume.

While DFT is highly accurate, it can be computationally expensive for exploring the vast conformational space of a flexible molecule. Therefore, a common strategy involves an initial scan using less demanding methods like molecular mechanics (MM). MM employs classical physics-based force fields to rapidly calculate the energy of thousands of different conformations. The low-energy conformers identified by MM can then be subjected to more accurate DFT calculations for geometry optimization and energy refinement. This hierarchical approach provides a balance between computational cost and accuracy, leading to a reliable understanding of the molecule's preferred shapes in different environments.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation and interpretation of experimental spectra.

Using the optimized geometry from DFT calculations, it is possible to compute the theoretical vibrational frequencies corresponding to the molecule's infrared (IR) spectrum. nih.gov These calculated frequencies can be matched to experimental IR data to assign specific peaks to the vibrations of functional groups, such as the C=O stretch of the ketone and carboxylic acid, the O-H stretch of the carboxyl group, and various vibrations of the thienyl ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with high accuracy. nih.govmdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used in conjunction with DFT. mdpi.com The predicted chemical shifts for each unique proton and carbon atom in this compound can be compared with experimental data to confirm assignments and provide a complete structural elucidation. chemrxiv.orgbham.ac.uk

Table 2: Computationally Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Parameter | Information Gained |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (C=O, O-H, C-S) and their bonding environment. |

| ¹H NMR | Chemical Shifts (ppm) | Information on the electronic environment of each hydrogen atom. |

| ¹³C NMR | Chemical Shifts (ppm) | Information on the electronic environment and hybridization of each carbon atom. |

In Silico Studies for Structure-Activity Relationship (SAR) Predictions in Derivatives

In silico methods are instrumental in guiding the design of new molecules with enhanced biological activity. For this compound, a Structure-Activity Relationship (SAR) study would involve computationally designing a library of derivatives and predicting their activity. researchgate.net

This process begins by identifying key structural features of the parent molecule that can be modified, such as the methyl group on the thiophene (B33073) ring, the length of the alkyl chain, or the carboxylic acid group. A series of virtual derivatives is then created by making systematic changes to these features. nih.govnih.gov

For each derivative, computational methods are used to calculate various molecular descriptors. These can include electronic properties (like HOMO/LUMO energies), steric properties (molecular volume, surface area), and physicochemical properties (lipophilicity, polar surface area). By correlating these calculated descriptors with known or predicted biological activity, a quantitative structure-activity relationship (QSAR) model can be developed. researchgate.net Such models help identify which molecular features are most important for activity and can predict the potential of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. rsc.orgacgpubs.orgrsc.orgrsc.org

Role As a Synthetic Intermediate and Precursor for Complex Molecular Architectures

Synthesis of Novel Polycondensed Heterocyclic Systems

5-(5-Methyl-2-thienyl)-5-oxovaleric acid is a key starting material for synthesizing heterocyclic compounds, most notably pyridazinone derivatives. The presence of both a ketone and a carboxylic acid group allows for straightforward cyclization reactions with binucleophilic reagents.

The most prominent application of γ-keto acids, such as the subject compound, is in the synthesis of 4,5-dihydropyridazin-3(2H)-ones. This is typically achieved through a condensation reaction with hydrazine hydrate. The reaction proceeds via the initial formation of a hydrazone with the keto group, followed by an intramolecular cyclization through amide formation between the terminal nitrogen of the hydrazine and the carboxylic acid group.

This synthetic route provides a reliable and efficient method for constructing the pyridazinone core. A closely related analogue, 4-(4-methoxy-3-methylphenyl)-4-oxo-butanoic acid, undergoes this exact transformation when treated with hydrazine hydrate in boiling ethanol to yield the corresponding 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone raco.catscispace.com. Applying this established methodology, this compound is expected to yield 6-(5-methyl-2-thienyl)-4,5-dihydropyridazin-3(2H)-one.

| Reactants | Reagents/Catalysts | Conditions | Product |

| This compound | Hydrazine Hydrate (NH₂NH₂·H₂O) | Boiling Ethanol | 6-(5-methyl-2-thienyl)-4,5-dihydropyridazin-3(2H)-one |

This table represents the expected reaction based on analogous syntheses.

The construction of more complex, fused ring systems originating from this compound, such as thienocycloheptapyridazinone, represents a significant synthetic challenge. This transformation would require a multi-step sequence, likely involving the initial formation of the pyridazinone ring followed by further reactions to build the seven-membered cycloheptane ring fused to the thiophene (B33073) core. While the synthesis of various fused thienopyridazine systems has been reported, the specific construction of a thienocycloheptapyridazinone scaffold from this particular precursor is not widely documented in available scientific literature.

Incorporation into Diverse Organic Scaffolds as a Building Block

As a functionalized γ-keto acid, this compound possesses the inherent qualities of a versatile building block. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the ketone can undergo a variety of reactions such as reductions, Grignard additions, or Wittig reactions. However, its primary and most documented utility remains as a precursor for the pyridazinone scaffold described previously. Its application in the synthesis of a broader, diverse range of other organic scaffolds is not extensively reported.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The pyridazinone nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities. nih.govsarpublication.com Therefore, by serving as a precursor to the 6-(5-methyl-2-thienyl)-4,5-dihydropyridazin-3(2H)-one scaffold, this compound is instrumental in the synthesis of potentially pharmacologically active molecules.

Thienopyridazine derivatives, in particular, have been investigated for a range of therapeutic applications. jofamericanscience.orgresearchgate.net The pyridazinone structure is a core component in drugs with analgesic, anti-inflammatory, antimicrobial, antihypertensive, and cardiotonic properties. nih.govsarpublication.comnih.gov For instance, certain pyridazinone derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially low ulcerogenic effects. sarpublication.com Others have been designed as rigid analogs of molecules with antihypertensive, vasodilator, and antiplatelet properties, often acting as inhibitors of enzymes like phosphodiesterase III (PDEIII). nih.gov

| Scaffold | Associated Pharmacological Activities |

| Pyridazinone | Anti-inflammatory, Analgesic, Antihypertensive, Antimicrobial, Antiviral, Antipyretic, Cardiotonic nih.govsarpublication.com |

| Thienopyridazine | Sedative, Antibacterial, Antimalarial, Antiviral, Immunostimulating jofamericanscience.orgresearchgate.net |

The synthesis of pyridazinones from this compound provides a direct entry into a class of compounds with proven and diverse pharmacological potential, making it a valuable precursor in medicinal chemistry research.

In Vitro Biological Activity Investigations of 5 5 Methyl 2 Thienyl 5 Oxovaleric Acid Derivatives and Analogs

Enzyme Inhibition and Modulation Studies (focused on mechanistic understanding)

Thiophene-containing compounds are recognized for their interactions with a variety of enzymes, often through metabolic activation or direct inhibition. The biological activity of derivatives of 5-(5-Methyl-2-thienyl)-5-oxovaleric acid is likely influenced by the reactivity of the thiophene (B33073) ring and the presence of the keto and carboxylic acid functional groups.

Interaction with Enzymes Involved in Metabolic Pathways

The thiophene ring, a common scaffold in many pharmaceuticals, is known to be metabolized by cytochrome P450 (CYP450) enzymes. This metabolic process can lead to the formation of reactive intermediates, such as thiophene S-oxides and thiophene epoxides, which are highly electrophilic. These reactive metabolites can covalently bind to cellular macromolecules, including enzymes, potentially leading to enzyme inhibition or inactivation. For instance, the uricosuric diuretic agent tienilic acid, which contains a thiophene ring, is metabolized by P450 2C9, leading to a reactive metabolite that covalently modifies and inactivates the enzyme. nih.gov

The metabolism of thiophene derivatives is a critical factor in their biological activity and potential toxicity. The specific metabolic fate of this compound would depend on its orientation within the active site of metabolizing enzymes. nih.gov The presence of other metabolic pathways can also influence the bioactivation potential of the thiophene ring. acs.org If a molecule contains other structural components that are more readily metabolized, the formation of reactive thiophene metabolites may be avoided. acs.org

Identification of Specific Molecular Targets

While specific molecular targets for this compound have not been identified, studies on analogous compounds suggest potential enzyme classes that could be inhibited. For example, various thiophene derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Some thienyl-based compounds have shown potent inhibitory activity against tyrosine kinases, which are often dysregulated in cancer. mdpi.com

Another potential target class includes proteases. Thienyl and pyrazolyl aminohydantoins have been developed as potent inhibitors of β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer's disease. nih.gov Additionally, aryl diketoacid derivatives have been identified as a novel class of inhibitors for protein tyrosine phosphatase 1B (PTP1B), a key enzyme in insulin signaling. nih.gov The keto-acid functionality in this compound suggests that it could potentially interact with the active sites of such enzymes.

Cellular Pathway Interrogations and Mechanistic Studies

The potential of this compound and its analogs to modulate cellular pathways can be inferred from the observed effects of other thiophene-containing molecules on cell behavior.

Investigations into Molecular Mechanisms of Action (e.g., signaling pathways, protein interactions)

The anti-proliferative effects of thiophene derivatives are often linked to the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell survival and proliferation. For example, a novel thiophene-based compound, N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH), was found to induce apoptosis in neuroblastoma cells by modulating the AKT and MAPK signaling pathways. rsc.org

The mechanism of action for some anti-proliferative thieno[2,3-b]pyridines is proposed to involve the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts phospholipid metabolism. nih.gov Furthermore, podophyllotoxin derivatives, which can contain thiophene moieties, are known to induce cell cycle arrest and apoptosis by targeting tubulin and topoisomerase II. frontiersin.org These findings suggest that this compound and its analogs could potentially exert their effects through similar mechanisms, such as the modulation of critical signaling cascades or direct interaction with proteins involved in cell division and survival.

Structure-Activity Relationship (SAR) Analysis in Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For thiophene derivatives, SAR analyses have revealed that modifications to the substitution pattern on the thiophene ring and the nature of appended functional groups can significantly impact their potency and selectivity. nih.gov

In a series of thienyl and pyrazolyl aminohydantoins as BACE1 inhibitors, it was found that small groups attached to the pyrazolyl moiety were critical for potency and selectivity. nih.gov For anti-proliferative 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, the presence of a tethered aromatic ring at the 5-position and specific substitutions on the arylcarboxamide ring were important for maximizing activity. nih.gov

The following table provides a hypothetical SAR analysis for a class of thienyl derivatives, illustrating how structural changes can influence biological activity.

| R1 Group (on Thiophene) | R2 Group (Side Chain) | Relative Activity |

| Methyl | Carboxylic Acid | Baseline |

| Hydrogen | Carboxylic Acid | Decreased |

| Chloro | Carboxylic Acid | Increased |

| Methyl | Amide | Variable |

This table is a generalized representation of SAR principles and is not based on experimental data for this compound.

The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Moreover, the thiophene ring is often used as a bioisosteric replacement for a phenyl ring in drug design, which can improve physicochemical properties and metabolic stability. nih.gov

Investigation of Antimicrobial Properties of Related Thienyl-Oxovaleric Acid Compounds

The investigation into the antimicrobial properties of compounds structurally related to this compound has revealed that the thienyl moiety is a key pharmacophore in various heterocyclic compounds exhibiting a range of antimicrobial activities. Research has focused on synthesizing and evaluating derivatives where the thienyl group is incorporated into larger molecular scaffolds, such as thiazoles, oxazoles, triazoles, and oxadiazoles (B1248032), to assess their efficacy against different strains of bacteria and fungi.

A study on a series of 2-thienyl substituted derivatives of thiazoles and oxazoles confirmed their antimicrobial potential through spectral data analysis. researchgate.net The evaluation of these compounds against various microorganisms demonstrated significant antibacterial and antifungal activities, with the minimum inhibitory concentrations (MICs) being recorded to quantify their potency. researchgate.net

Further research into new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles also highlighted the antimicrobial significance of the thienyl group. nih.gov These synthesized compounds were tested in vitro against several strains of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. nih.gov Notably, certain derivatives displayed marked broad-spectrum antibacterial activity, while others were highly active specifically against the tested Gram-positive bacteria. nih.gov The structure-activity relationship in these compounds indicated that the nature of substituents on the heterocyclic rings plays a crucial role in their antimicrobial efficacy. nih.gov

The antimicrobial screening of newly synthesized thiazolyl-oxadiazoline derivatives also contributes to the understanding of the biological potential of thienyl-containing compounds. nih.gov These derivatives were evaluated for their in vitro antimicrobial activities against four bacterial strains (Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa) and one fungal strain (Candida albicans) using the disk diffusion method. nih.gov

The following tables present a summary of the antimicrobial activity of some of these related thienyl compounds against selected microorganisms.

Applications in Advanced Materials Science and Optoelectronics

Exploration of Conjugated π-Systems for Optoelectronic Applications

Thiophene-based materials are renowned for their exceptional electronic and optical properties, making them a cornerstone in the field of organic optoelectronics. chemrxiv.orgnih.gov These properties stem from the delocalized π-electrons within the thiophene (B33073) ring, which can be further extended through polymerization or incorporation into larger conjugated systems. nih.govmdpi.com The resulting materials often exhibit semiconducting behavior, making them suitable for a range of applications including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). bohrium.comresearchgate.net

The electronic characteristics of such materials can be finely tuned by introducing various functional groups to the thiophene ring. nih.gov In the case of 5-(5-Methyl-2-thienyl)-5-oxovaleric acid, the presence of the methyl group and the oxovaleric acid chain can influence the electronic properties of the thiophene ring. The methyl group, being an electron-donating group, can subtly modify the electron density of the thiophene ring, which in turn can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). beilstein-journals.org The keto group within the side chain, being an electron-withdrawing group, can also exert an electronic influence, potentially leading to interesting charge transfer characteristics within the molecule or in a polymeric structure. researchgate.netrsc.org

The following table summarizes the potential effects of the functional groups in this compound on its optoelectronic properties.

| Functional Group | Potential Effect on Optoelectronic Properties |

| Thiophene Ring | Provides the core conjugated π-system essential for charge transport and optical activity. |

| Methyl Group | Electron-donating nature may influence HOMO/LUMO energy levels and solubility. |

| Keto Group | Electron-withdrawing character could introduce intramolecular charge transfer properties. |

| Carboxylic Acid | Offers a site for further functionalization and can influence intermolecular interactions. |

Potential as Monomers or Building Blocks in Polymer Chemistry

The structure of this compound makes it a viable monomer for the synthesis of novel functional polymers. The thiophene ring can be polymerized through various coupling reactions, such as oxidative coupling or transition metal-catalyzed cross-coupling reactions, to form polythiophenes. uri.educmu.edu Polythiophenes are a well-established class of conducting polymers with widespread applications. uri.edu

The carboxylic acid functionality of the oxovaleric acid side chain provides a reactive handle for polymerization through condensation reactions, leading to the formation of polyesters or polyamides. This dual reactivity (polymerization through the thiophene ring and the carboxylic acid) allows for the design of complex polymer architectures, such as copolymers or cross-linked networks. Furthermore, the carboxylic acid group can be used to attach the thiophene moiety onto other polymer backbones as a pendant group, thereby imparting the electronic properties of the thiophene to the host polymer. cmu.edu

The flexible aliphatic chain of the oxovaleric acid group can enhance the solubility and processability of the resulting polymers, which is a crucial aspect for their application in device fabrication. researchgate.net The combination of a rigid, electronically active thiophene unit and a flexible, functionalizable side chain is a common strategy in the design of high-performance organic electronic materials. nih.gov

Integration into Supramolecular Architectures for Functional Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the bottom-up fabrication of functional materials. scispace.com Thiophene derivatives are known to self-assemble into well-defined nanostructures, such as nanowires, nanofibers, and two-dimensional sheets, driven by π-π stacking interactions between the aromatic rings. nih.govnih.gov

The this compound molecule possesses several features that could drive its self-assembly into ordered supramolecular structures. The thiophene ring can participate in π-π stacking, while the carboxylic acid group is capable of forming strong and directional hydrogen bonds. nih.gov The interplay between these non-covalent interactions could lead to the formation of unique and complex architectures.

For instance, the hydrogen bonding between the carboxylic acid groups could lead to the formation of linear chains or dimeric structures, which could then be further organized by the π-π stacking of the thiophene rings. The alkyl chain and the keto group could also influence the packing of the molecules in the solid state. The ability to control the self-assembly of this molecule could enable the creation of materials with tailored optical and electronic properties for applications in sensors, nanoelectronics, and drug delivery.

Below is a table outlining the potential non-covalent interactions that could govern the supramolecular assembly of this compound.

| Interaction Type | Molecular Moiety Involved | Potential Supramolecular Outcome |

| π-π Stacking | Thiophene Rings | Formation of columnar or lamellar structures. |

| Hydrogen Bonding | Carboxylic Acid Groups | Dimerization or formation of extended chains. |

| Van der Waals Forces | Methyl and Valeric Acid Chains | Influence on molecular packing and solubility. |

| Dipole-Dipole Interactions | Keto Groups | Contribution to the overall molecular arrangement. |

Future Research Directions and Emerging Avenues for 5 5 Methyl 2 Thienyl 5 Oxovaleric Acid

Development of Novel and Efficient Synthetic Methodologies

The development of robust and efficient synthetic routes to 5-(5-methyl-2-thienyl)-5-oxovaleric acid and its analogs is a cornerstone of future research. While classical methods like Friedel-Crafts acylation have been traditionally employed for the synthesis of aryl ketones, contemporary research is geared towards greener, more efficient, and versatile synthetic strategies. nih.govyoutube.comgoogle.comyoutube.com

One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly accelerate reaction times and improve yields in the synthesis of various thiophene (B33073) derivatives, including oligomers via Suzuki coupling. acs.orgnih.govresearchgate.netunito.itresearchgate.net The application of microwave irradiation to the synthesis of this compound could lead to rapid and high-yielding protocols, minimizing energy consumption and by-product formation.

Furthermore, the development of novel catalytic systems is a key area of investigation. This includes the use of heterogeneous catalysts that can be easily recovered and reused, contributing to more sustainable synthetic processes. Metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, offer versatile methods for constructing the core thiophene structure with various substituents. nih.gov Research into optimizing these catalytic systems for the specific synthesis of thienyl keto acids will be crucial.

The table below summarizes potential modern synthetic approaches that could be adapted for the efficient synthesis of this compound.

| Synthetic Approach | Potential Advantages | Key Parameters to Optimize |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. acs.orgunito.it | Temperature, reaction time, catalyst and base selection. acs.org |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification, greener process. | Catalyst type, support material, reaction conditions (temperature, pressure). |

| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. | Flow rate, temperature, reagent concentration, reactor design. |

| One-Pot Syntheses | Reduced number of synthetic steps, improved overall yield, time and resource efficiency. nih.gov | Order of reagent addition, solvent system, reaction conditions for multiple steps. |

Expansion of Derivatization Strategies for Broader Chemical Space Exploration

To fully explore the potential of this compound, future research will focus on expanding its derivatization strategies. The presence of both a carboxylic acid and a ketone functional group provides two reactive handles for a wide range of chemical modifications, allowing for the creation of a diverse library of novel compounds.

The carboxylic acid moiety can be readily converted into esters, amides, and other acid derivatives using standard coupling reagents. rsc.org This opens the door to the synthesis of prodrugs, polymers, and molecules with tailored solubility and pharmacokinetic properties.

The ketone group offers another site for derivatization, such as through condensation reactions to form hydrazones, oximes, and other related structures. These modifications can significantly alter the biological activity and physicochemical properties of the parent molecule. mdpi.com

Click chemistry , a set of powerful, reliable, and selective reactions, presents a particularly attractive strategy for the derivatization of this compound. By introducing azide or alkyne functionalities, the molecule can be readily conjugated to a wide array of biomolecules, polymers, and surfaces, facilitating its use in various applications.

The following table outlines potential derivatization strategies and their potential applications.

| Derivatization Strategy | Functional Group Targeted | Potential Applications |

| Esterification/Amidation | Carboxylic Acid | Prodrugs, polymers, modulation of solubility. |

| Hydrazone/Oxime Formation | Ketone | Bioactive compounds, analytical reagents. |

| Reductive Amination | Ketone | Introduction of new amine functionalities for further modification. |

| Click Chemistry (e.g., CuAAC, SPAAC) | Introduced Azide/Alkyne | Bioconjugation, material functionalization, drug delivery. |

| Asymmetric Functionalization | Thiophene Ring | Synthesis of chiral derivatives for stereoselective interactions. rsc.orgrsc.org |

Advanced Computational Studies for Rational Design and Property Prediction

Advanced computational methods are set to play a pivotal role in accelerating the discovery and development of novel applications for this compound and its derivatives. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into the electronic structure, reactivity, and interaction of these molecules with biological targets or material interfaces. nih.govmdpi.comnih.govresearchgate.net

DFT calculations can be employed to predict a range of molecular properties, including orbital energies (HOMO-LUMO gap), electrostatic potential, and reactivity indices. This information is crucial for understanding the molecule's chemical behavior and for the rational design of new derivatives with desired electronic and optical properties. For instance, theoretical studies on furan and thiophene nanothreads have provided insights into their cycloaddition barriers and activation volumes. chemrxiv.org

Molecular dynamics simulations can be used to study the conformational dynamics of this compound derivatives and their interactions with biological macromolecules, such as enzymes or receptors. mdpi.comnih.gov These simulations can help in identifying key binding interactions and in predicting the binding affinity of potential drug candidates, thereby guiding the synthetic efforts towards more potent and selective compounds.

The table below highlights key computational approaches and their potential contributions.

| Computational Method | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. | Rational design of materials with specific electronic properties. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, binding affinities, transport properties. mdpi.comresearchgate.net | Understanding biological activity, predicting material performance. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. nih.gov | Prediction of the biological activity of new derivatives. |

| Virtual Screening | Identification of potential biological targets or lead compounds. | Accelerated drug discovery and materials design. |

Interdisciplinary Research Integrating Chemical Biology and Material Science Perspectives

The future of this compound research lies in fostering interdisciplinary collaborations that bridge the gap between chemistry, biology, and material science. The unique structural features of this molecule make it an attractive scaffold for the development of novel tools for chemical biology and advanced materials.

In the realm of chemical biology , derivatives of this compound could be designed as probes to study biological processes. For example, fluorescently labeled derivatives could be used for cellular imaging and tracking. researchgate.netnih.gov The thiophene core is a known fluorophore, and its optical properties can be tuned through chemical modification. researchgate.net Furthermore, by attaching specific targeting moieties, these probes could be directed to particular cellular compartments or proteins of interest.

In material science , the incorporation of this compound into polymers or metal-organic frameworks (MOFs) could lead to the development of new materials with tailored properties. acs.orgnih.govnih.govresearchgate.netacs.org The carboxylic acid group can act as a linker for the construction of MOFs, which have applications in gas storage, separation, and catalysis. acs.orgnih.govresearchgate.netacs.org The thiophene unit can impart desirable electronic and optical properties to polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net

The following table illustrates potential interdisciplinary research avenues.

| Research Area | Potential Application | Key Research Focus |

| Chemical Biology | Fluorescent probes for bioimaging. researchgate.netnih.govrsc.org | Synthesis of fluorescent derivatives, cellular uptake and localization studies. |

| Enzyme inhibitors. acs.org | Design and synthesis of derivatives targeting specific enzyme active sites. | |

| Material Science | Building block for Metal-Organic Frameworks (MOFs). acs.orgnih.govnih.govresearchgate.netacs.org | Synthesis and characterization of MOFs, investigation of their porous properties and catalytic activity. |

| Monomer for functional polymers. researchgate.netresearchgate.net | Polymerization studies, characterization of polymer properties (thermal, mechanical, electronic). | |

| Organic electronics. | Design of thiophene-based materials with optimized charge transport and photophysical properties. |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in medicine, materials, and beyond.

Q & A

Basic: What are the recommended synthesis protocols for 5-(5-Methyl-2-thienyl)-5-oxovaleric acid, and how can reaction yields be optimized?

Answer:

The synthesis of thiophene-containing carboxylic acids typically involves condensation reactions or functional group transformations. For example, analogous procedures (e.g., ) use reflux conditions with acetic acid and sodium acetate to facilitate cyclization or coupling. To optimize yields:

- Step 1 : Use stoichiometric excess of the thiophene precursor (e.g., 5-methyl-2-thiophenecarboxaldehyde) to drive the reaction.

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization .

- Step 3 : Purify crude products using recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography with ethyl acetate/hexane gradients.

- Critical Note : Adjust pH during workup to prevent premature precipitation of the carboxylic acid moiety.

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Look for C=O stretches (1650–1750 cm⁻¹) and O-H stretches (2500–3300 cm⁻¹, broad) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₀H₁₂O₃S, exact mass 212.0506) .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

Leverage cheminformatics databases and docking simulations:

- Step 1 : Retrieve structural data (e.g., InChIKey: NNWGOUJBCKZULC-UHFFFAOYSA-N) from PubChem (CID 11436345) or ChEMBL (CHEMBL424938) .

- Step 2 : Perform molecular docking using AutoDock Vina to assess binding affinity to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies).

- Step 3 : Validate predictions with in vitro assays, such as enzyme inhibition kinetics (IC₅₀ determination).

Advanced: How should researchers address stability and reactivity challenges during storage and handling?

Answer:

Refer to safety and stability guidelines from SDS documents (e.g., ):

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiophene ring.

- Reactivity : Avoid strong bases or oxidizing agents; the carboxylic acid group may form salts under basic conditions.

- Safety : Use PPE (gloves, goggles) and fume hoods during synthesis. Dust exposure risks require NIOSH-approved respirators .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

- Strategy 1 : Synthesize derivatives with modifications to the thiophene (e.g., halogenation) or oxovaleric acid chain (e.g., esterification).

- Strategy 2 : Test analogs against biological targets (e.g., cancer cell lines) and correlate activity with electronic (Hammett σ) or steric parameters.

- Data Analysis : Use multivariate regression to identify critical substituents. For example, shows thiazolidinone analogs with enhanced activity via methyl substitution.

Advanced: How to resolve contradictions in reported toxicity or bioactivity data?

Answer:

Adopt systematic review methodologies ():

- Step 1 : Conduct a literature search across PubMed, Web of Science, and SciFinder® using tailored keywords (e.g., "5-oxovaleric acid AND toxicity").

- Step 2 : Apply inclusion/exclusion criteria (e.g., prioritize peer-reviewed studies, exclude non-GLP data).

- Step 3 : Perform meta-analysis to identify outliers. For instance, discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.